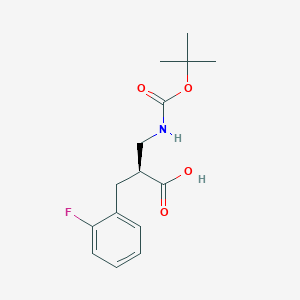
3-(2,4-Dichlorophenoxy)-1,2-propanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Dichlorophenoxy)-1,2-propanediol is an organic compound with the molecular formula C9H10Cl2O3 It is a derivative of phenoxyacetic acid and is characterized by the presence of two chlorine atoms attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenoxy)-1,2-propanediol typically involves the reaction of 2,4-dichlorophenol with epichlorohydrin. The reaction is carried out in the presence of a base, such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction conditions generally include:
- Temperature: 50-70°C
- Reaction time: 4-6 hours
- Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO)
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for higher yields and cost-effectiveness. The process involves:
- Continuous flow reactors to maintain consistent reaction conditions
- Use of catalysts to enhance reaction rates
- Efficient separation and purification techniques, such as distillation and crystallization, to isolate the final product
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,4-Dichlorophenoxy)-1,2-propanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaS).
Major Products Formed
Oxidation: Formation of 3-(2,4-Dichlorophenoxy)propanone or 3-(2,4-Dichlorophenoxy)propanoic acid.
Reduction: Formation of 3-(2,4-Dichlorophenoxy)propanol.
Substitution: Formation of 3-(2,4-Dichlorophenoxy)-1,2-propanediamine or 3-(2,4-Dichlorophenoxy)-1,2-propanedithiol.
Wissenschaftliche Forschungsanwendungen
3-(2,4-Dichlorophenoxy)-1,2-propanediol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of herbicides and pesticides due to its structural similarity to phenoxyacetic acid derivatives.
Wirkmechanismus
The mechanism of action of 3-(2,4-Dichlorophenoxy)-1,2-propanediol involves its interaction with specific molecular targets. The compound can:
Bind to enzyme active sites: Inhibiting or modifying enzyme activity.
Interact with cellular membranes: Affecting membrane fluidity and permeability.
Modulate signal transduction pathways: Influencing cellular responses and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with additional chlorine substitution.
MCPA (2-methyl-4-chlorophenoxyacetic acid): A related compound with a methyl group substitution.
Uniqueness
3-(2,4-Dichlorophenoxy)-1,2-propanediol is unique due to its dual hydroxyl groups, which provide additional sites for chemical modification and potential biological activity. This structural feature distinguishes it from other similar compounds and expands its range of applications in various fields.
Eigenschaften
CAS-Nummer |
34646-53-2 |
|---|---|
Molekularformel |
C9H10Cl2O3 |
Molekulargewicht |
237.08 g/mol |
IUPAC-Name |
3-(2,4-dichlorophenoxy)propane-1,2-diol |
InChI |
InChI=1S/C9H10Cl2O3/c10-6-1-2-9(8(11)3-6)14-5-7(13)4-12/h1-3,7,12-13H,4-5H2 |
InChI-Schlüssel |
ZIBOAPBPXIPVLG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


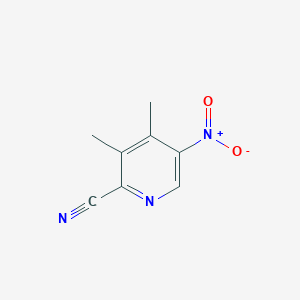
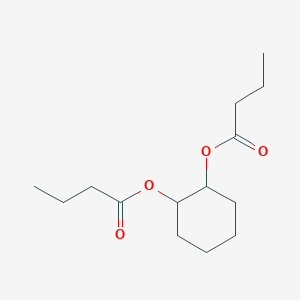

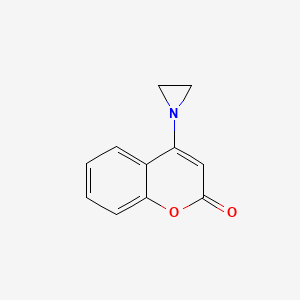
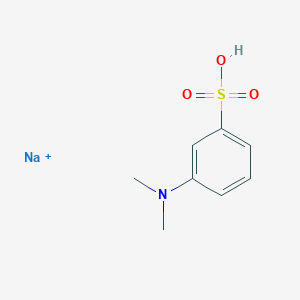
![N-[(E)-hept-2-enyl]pyrrolidine-1-carboxamide](/img/structure/B13997721.png)
![5,6-Dimethyl-1-pentofuranosyl-1h-imidazo[4,5-b]pyrazine](/img/structure/B13997724.png)
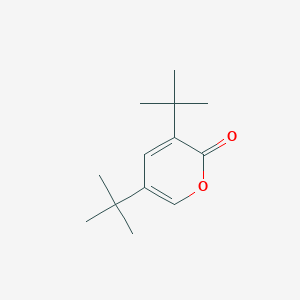
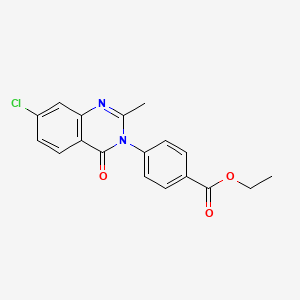
![Methyl 1,4-dimethyldibenzo[b,d]furan-2-carboxylate](/img/structure/B13997752.png)
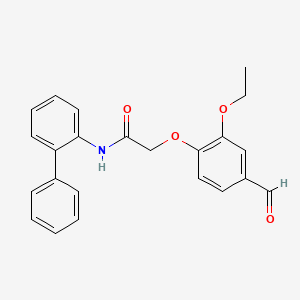
![3-[(3,4-Dioxo-2-phenylcyclobuten-1-yl)sulfanylmethyl]-4-phenylcyclobut-3-ene-1,2-dione](/img/structure/B13997754.png)
![4,4,5,5-Tetramethyl-2-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-1-en-2-yl]-1,3,2-dioxaborolane](/img/structure/B13997755.png)
